

Spectroscopic data for 2,3-Dihydrofuran (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydrofuran

Cat. No.: B140613

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2,3-Dihydrofuran**

Introduction

2,3-Dihydrofuran (C_4H_6O , MW: 70.09 g/mol) is a heterocyclic organic compound and one of the simplest enol ethers.^{[1][2]} As a volatile, colorless liquid, it serves as a versatile intermediate in various chemical syntheses, including the formation of more complex furan derivatives and in cycloaddition reactions.^[2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of **2,3-dihydrofuran**. The interpretation herein is grounded in established principles of spectroscopy, offering researchers a definitive reference for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For **2,3-dihydrofuran**, both 1H and ^{13}C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A sample of **2,3-dihydrofuran** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform

(CDCl₃).

- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters (¹H NMR): Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
- Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,3-dihydrofuran** shows three distinct signals corresponding to the three unique proton environments in the molecule.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5 (CH ₂)	~4.3	Triplet	~9.5	2H
H-4 (CH ₂)	~2.6	Triplet	~9.5	2H
H-2 (=CH)	~6.3	Triplet	~2.0	1H
H-3 (=CH)	~5.0	Triplet	~2.0	1H

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is synthesized from typical values for this structural motif.[3][4]

Spectral Interpretation (¹H NMR): The proton at the C-2 position is the most deshielded (~6.3 ppm) due to its vinylic nature and direct attachment to the electron-withdrawing oxygen atom. The proton at C-3 (~5.0 ppm) is also vinylic but is less deshielded as it is further from the oxygen. The two methylene groups (CH₂) at C-4 and C-5 are in the aliphatic region. The

protons at C-5 (~4.3 ppm) are adjacent to the oxygen and are therefore shifted further downfield compared to the protons at C-4 (~2.6 ppm). The triplet multiplicity for all signals arises from coupling to adjacent CH_2 or CH groups.

Caption: ^1H NMR assignments for **2,3-Dihydrofuran**.

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum displays four signals, one for each unique carbon atom.

Signal Assignment	Chemical Shift (δ , ppm)
C-2	~145
C-3	~100
C-5	~70
C-4	~30

Data is referenced from ChemicalBook for a spectrum recorded in CDCl_3 .[\[5\]](#)

Spectral Interpretation (^{13}C NMR): The two sp^2 hybridized (olefinic) carbons are found furthest downfield. C-2 (~145 ppm) is significantly deshielded because it is directly bonded to the electronegative oxygen atom. C-3 (~100 ppm) appears further upfield. Of the two sp^3 hybridized carbons, C-5 (~70 ppm) is deshielded by the adjacent oxygen atom, while C-4 (~30 ppm) is a typical aliphatic methylene carbon.

Caption: ^{13}C NMR assignments for **2,3-Dihydrofuran**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample like **2,3-dihydrofuran**, the spectrum can be obtained neat. A drop of the liquid is placed between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum is collected first, followed by the sample spectrum. The instrument measures the transmittance or absorbance of IR radiation over a range, typically 4000-400 cm^{-1} .

IR Spectral Data

The IR spectrum of **2,3-dihydrofuran** is characterized by several key absorption bands.[\[6\]](#)[\[7\]](#)

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~3100	Medium	=C-H Stretch (vinylic)
~2950-2850	Strong	C-H Stretch (aliphatic)
~1620	Strong	C=C Stretch (enol ether)
~1140	Strong	C-O Stretch (enol ether)

Data is compiled from the NIST Chemistry WebBook.[\[6\]](#)

Spectral Interpretation (IR): The presence of both sp^2 and sp^3 hybridized C-H bonds is confirmed by the absorptions just above and below 3000 cm^{-1} , respectively. The strong peak around 1620 cm^{-1} is highly characteristic of the carbon-carbon double bond of the enol ether system. Another key feature is the strong C-O stretching vibration around 1140 cm^{-1} , which is typical for ethers.

Caption: Key IR vibrational modes for **2,3-Dihydrofuran**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** Electron Ionization (EI) is a common method. The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion ($M^{+\bullet}$).
[8]
- **Fragmentation:** The high energy of the molecular ion causes it to be unstable, and it fragments into smaller, charged ions and neutral radicals.
- **Detection:** The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.

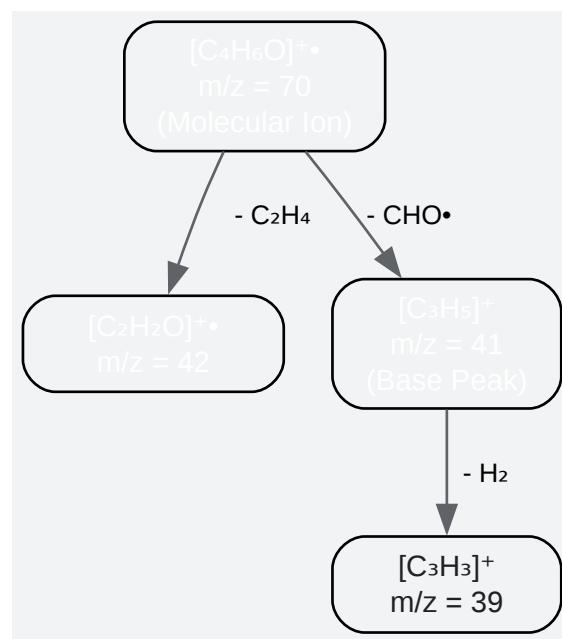
Mass Spectral Data

The EI mass spectrum of **2,3-dihydrofuran** shows a clear molecular ion and a characteristic fragmentation pattern.[9]

m/z	Relative Intensity	Proposed Fragment Identity
70	High	$[C_4H_6O]^{+\bullet}$ (Molecular Ion)
42	High	$[C_3H_6]^{+\bullet}$ or $[C_2H_2O]^{+\bullet}$
41	Base Peak	$[C_3H_5]^+$ (Allyl cation)
39	High	$[C_3H_3]^+$ (Propargyl cation)

Data is compiled from the NIST Mass Spectrometry Data Center.[9][10]

Spectral Interpretation (MS): The peak at m/z 70 corresponds to the molecular weight of **2,3-dihydrofuran**, confirming its elemental formula.[9] The fragmentation process is key to structural analysis. The molecular ion can undergo cleavage to produce various fragments. The base peak at m/z 41 is likely the highly stable allyl cation, formed after ring-opening and rearrangement. The peak at m/z 42 could result from the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction. The ion at m/z 39 is a common fragment in many organic molecules, corresponding to the stable propargyl cation.[11][12]



[Click to download full resolution via product page](#)

Caption: Proposed MS fragmentation pathways for **2,3-Dihydrofuran**.

Summary and Conclusion

The spectroscopic data for **2,3-dihydrofuran** provide a cohesive and definitive structural portrait. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the vinylic and aliphatic regions and the electronic influence of the oxygen atom. Infrared spectroscopy confirms the presence of key functional groups, notably the enol ether C=C and C-O bonds. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the molecule's cyclic ether structure. Together, these techniques offer a robust and self-validating system for the identification and

characterization of **2,3-dihydrofuran**, essential for its use in scientific research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydrofuran 2,3-DHF [sigmaaldrich.com]
- 2. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dihydrofuran(1191-99-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,3-Dihydrofuran(1191-99-7) 13C NMR spectrum [chemicalbook.com]
- 6. Furan, 2,3-dihydro- [webbook.nist.gov]
- 7. 2,3-Dihydrofuran(1191-99-7) IR Spectrum [m.chemicalbook.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Furan, 2,3-dihydro- [webbook.nist.gov]
- 10. 2,3-Dihydrofuran | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 2,3-Dihydrofuran (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140613#spectroscopic-data-for-2-3-dihydrofuran-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com